physical and chemical properties of 4'-(trifluoromethoxy)acetophenone
physical and chemical properties of 4'-(trifluoromethoxy)acetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
4'-(Trifluoromethoxy)acetophenone is a fluorinated organic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifluoromethoxy group imparts desirable properties such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, making it a valuable building block for the synthesis of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of 4'-(trifluoromethoxy)acetophenone, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications.
Chemical and Physical Properties
4'-(Trifluoromethoxy)acetophenone, also known as 1-[4-(trifluoromethoxy)phenyl]ethanone, is a ketone derivative with the chemical formula C₉H₇F₃O₂.[1] It is commonly used as an organic building block in various chemical syntheses.[1][2]
Table 1: Physical and Chemical Properties of 4'-(Trifluoromethoxy)acetophenone
| Property | Value | Reference |
| CAS Number | 85013-98-5 | [1][3][4] |
| Molecular Formula | C₉H₇F₃O₂ | [1][5] |
| Molecular Weight | 204.15 g/mol | [1][3][5] |
| Appearance | Crystalline Powder, Yellow to light brown or Light orange to yellow to green clear liquid | [1][5] |
| Boiling Point | 100 °C | [1][2] |
| Density | 1.278 g/mL at 25 °C | [1][6] |
| Refractive Index (n20/D) | 1.455 | [1][6] |
| Flash Point | 88 °C (190.4 °F) - closed cup | [3][6] |
| Storage Temperature | Room Temperature, Sealed in dry | [1] |
Synthesis of 4'-(Trifluoromethoxy)acetophenone
A common and effective method for the synthesis of 4'-(trifluoromethoxy)acetophenone is the Friedel-Crafts acylation of (trifluoromethoxy)benzene. This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Experimental Protocol: Friedel-Crafts Acylation
Materials:
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(Trifluoromethoxy)benzene
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Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (HCl), 1 M solution
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Saturated sodium bicarbonate (NaHCO₃) solution
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Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Addition funnel
-
Magnetic stirrer
-
Ice bath
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride in anhydrous dichloromethane.
-
Cool the suspension in an ice bath with stirring.
-
Slowly add acetyl chloride to the cooled suspension.
-
To this mixture, add (trifluoromethoxy)benzene dropwise via an addition funnel over a period of 30-60 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture over crushed ice and 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 4'-(trifluoromethoxy)acetophenone.
Below is a generalized workflow for the synthesis of 4'-(trifluoromethoxy)acetophenone via Friedel-Crafts acylation.
Caption: Synthesis of 4'-(trifluoromethoxy)acetophenone.
Spectroscopic Characterization
The structure and purity of 4'-(trifluoromethoxy)acetophenone are confirmed using various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl protons of the acetyl group (CH₃) and multiplets in the aromatic region corresponding to the protons on the phenyl ring.
-
¹³C NMR: The carbon NMR spectrum will display characteristic peaks for the carbonyl carbon, the carbons of the aromatic ring, and the methyl carbon. The carbon attached to the trifluoromethoxy group will show a quartet due to coupling with the fluorine atoms.
-
¹⁹F NMR: The fluorine NMR spectrum will exhibit a singlet corresponding to the three equivalent fluorine atoms of the trifluoromethoxy group.
Infrared (IR) Spectroscopy
The IR spectrum of 4'-(trifluoromethoxy)acetophenone will show a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching from the aromatic ring and methyl group, and strong C-F stretching vibrations.[7]
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of 204.15 g/mol .[7] Fragmentation patterns may include the loss of a methyl group or the acetyl group.
Applications in Research and Development
4'-(Trifluoromethoxy)acetophenone serves as a key intermediate in the synthesis of a wide range of biologically active molecules and functional materials.
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Pharmaceuticals: The trifluoromethoxy group is often incorporated into drug candidates to improve their pharmacokinetic properties, such as metabolic stability and membrane permeability. This compound is a precursor for the synthesis of various therapeutic agents.
-
Agrochemicals: Similar to pharmaceuticals, the inclusion of the trifluoromethoxy group can enhance the efficacy and stability of pesticides and herbicides.
-
Materials Science: The unique electronic properties imparted by the trifluoromethoxy group make this compound a useful building block for the development of advanced polymers and liquid crystals.
The general workflow for utilizing 4'-(trifluoromethoxy)acetophenone in further chemical synthesis is outlined in the diagram below.
Caption: Synthetic utility of the target compound.
Safety and Handling
4'-(Trifluoromethoxy)acetophenone is a combustible liquid and should be handled with appropriate safety precautions.[3][6] It may cause skin and eye irritation.[1]
-
Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[6]
-
Handling: Use in a well-ventilated area, such as a fume hood. Keep away from heat, sparks, and open flames.[8]
-
Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
Conclusion
4'-(Trifluoromethoxy)acetophenone is a versatile and valuable chemical intermediate with a unique combination of physical and chemical properties. Its synthesis via Friedel-Crafts acylation is a standard and scalable method. The trifluoromethoxy group provides a powerful tool for chemists to modulate the properties of target molecules, leading to advancements in drug discovery, agrochemical development, and materials science. This guide provides a foundational understanding of this important compound for researchers and professionals in the chemical sciences.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 4'-(Trifluoromethoxy)acetophenone | 85013-98-5 [chemicalbook.com]
- 3. chemimpex.com [chemimpex.com]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis routes of 3'-(Trifluoromethyl)acetophenone [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. 4-(trifluoromethoxy)acetophenone properties | Sigma-Aldrich [sigmaaldrich.com]
